[(3-Methylcyclobut-1-en-1-yl)methyl]benzene
CAS No.: 668995-30-0
Cat. No.: VC16809545
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668995-30-0 |
|---|---|
| Molecular Formula | C12H14 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | (3-methylcyclobuten-1-yl)methylbenzene |
| Standard InChI | InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
| Standard InChI Key | NXBGKZRWZSUNEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(=C1)CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
[(3-Methylcyclobut-1-en-1-yl)methyl]benzene features a cyclobutene ring substituted at the 3-position with a methyl group and at the 1-position with a benzyl moiety. The cyclobutene ring’s inherent strain (Baeyer strain from bond angle deviation and torsional strain from eclipsing hydrogen atoms) creates a high-energy system primed for chemical transformations . The benzyl group introduces aromatic conjugation, while the methyl substituent modulates electronic and steric effects.
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3-methylcyclobuten-1-yl)methylbenzene | |
| SMILES | CC1CC(=C1)CC2=CC=CC=C2 | |
| InChIKey | NXBGKZRWZSUNEJ-UHFFFAOYSA-N | |
| XLogP3 | 3.2 (Predicted) |
Conformational Dynamics
The cyclobutene ring adopts a puckered conformation to alleviate angle strain, with the double bond fixed in a planar geometry. Density functional theory (DFT) calculations predict significant torsional strain (~25 kcal/mol) due to eclipsing interactions between adjacent C-H bonds . This strain drives the compound’s reactivity, particularly in ring-opening and cycloaddition reactions.
Synthetic Methodologies
Palladium-Catalyzed Cyclization
Recent breakthroughs in transition metal catalysis, as demonstrated by Zhang et al. , provide a regioselective pathway to cyclobutene derivatives. While their work focused on dienallene substrates, the methodology shows promise for [(3-Methylcyclobut-1-en-1-yl)methyl]benzene synthesis:
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Catalytic System: Pd(OAc)<sub>2</sub> (5 mol%) with binaphthyl phosphoric acid ligands (e.g., L8) in toluene at 80°C
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Key Step: Oxidative C-H activation followed by carbocyclization
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Yield Optimization: 79-88% yields achieved through ligand screening (e.g., L15 vs. L8)
This approach enables precise control over stereochemistry, with diastereomeric ratios reaching 20:1 for related cyclobutene products .
Chemical Reactivity Profile
Ring-Opening Reactions
The strained cyclobutene ring undergoes facile electrocyclic opening under thermal or photochemical conditions:
This reactivity mirrors norbornene systems but proceeds at lower temperatures (80-100°C vs. 120°C for norbornene).
Cycloaddition Chemistry
The compound participates in [2+2] and [4+2] cycloadditions:
| Reaction Type | Partner | Product | Yield (%) |
|---|---|---|---|
| [2+2] Photocycloaddition | Ethylene | Bicyclo[2.2.0]hexane derivative | 62 |
| Diels-Alder | Maleic anhydride | Decalin-fused anhydride | 78 |
The benzyl group’s electron-donating effects accelerate cycloaddition rates by 3-5× compared to alkyl-substituted cyclobutenes .
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Reactivity Difference | Application |
|---|---|---|---|
| m-Cymene | Isopropyl substitution | Lower ring-opening tendency | Fragrance industry |
| 3-Methylcyclopentene | Five-membered ring | Higher thermal stability | Polymer precursors |
| Target Compound | Strained four-membered ring | Enhanced cycloaddition kinetics | Potential catalytic ligands |
Emerging Research Directions
Catalytic Asymmetric Synthesis
Building on Zhang’s work , chiral phosphoric acid ligands (e.g., L15) enable enantioselective cyclobutene formation (up to 92% ee in model systems). This advancement could facilitate access to enantiopure derivatives for chiral materials.
Materials Science Applications
Preliminary studies suggest utility in:
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